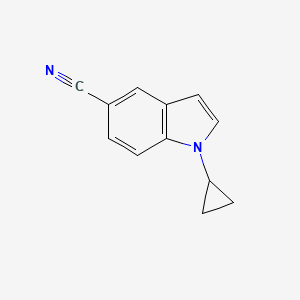

1-Cyclopropyl-1H-indole-5-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropylindole-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2/c13-8-9-1-4-12-10(7-9)5-6-14(12)11-2-3-11/h1,4-7,11H,2-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNVRXYWRGGJUTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=CC3=C2C=CC(=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30580608 | |

| Record name | 1-Cyclopropyl-1H-indole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30580608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256936-19-3 | |

| Record name | 1-Cyclopropyl-1H-indole-5-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=256936-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclopropyl-1H-indole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30580608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Cyclopropyl 1h Indole 5 Carbonitrile and Its Analogues

General Principles of Indole (B1671886) Core Construction Relevant to 1-Cyclopropyl-1H-indole-5-carbonitrile Synthesis

The construction of the indole nucleus is a cornerstone of heterocyclic chemistry, with numerous named reactions and strategies developed for its synthesis. For precursors to this compound, methods that tolerate or incorporate the nitrile functionality are of paramount importance.

Cyclization Reactions and Their Application to Indole-5-carbonitrile Precursors

Cyclization reactions are fundamental to the formation of the indole ring system. A classic and adaptable method for synthesizing indole-5-carbonitrile is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazine (B124118) with an aldehyde or ketone. For the synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, a precursor that could potentially be N-cyclopropylated, the Fischer indole cyclization is a key step. The synthesis starts with the diazotization of 4-cyanoaniline, followed by the Fischer indole cyclization with 6-chloro-2-oxocyclohexanecarbaldehyde to furnish the indole core with the desired 5-carbonitrile group. researchgate.net

Another powerful cyclization strategy involves the Batcho-Leimgruber indole synthesis. This method is particularly useful for preparing substituted indoles. For instance, (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonates have been synthesized from (4-methyl-3,5-dinitrophenyl)phosphonates. The key step is the reaction with dimethylformamide dimethyl acetal (B89532) to form an enamine, which then undergoes reductive cyclization to yield the indole structure. The choice of reducing agent during this cyclization allows for selective formation of either the 4-nitro or 4-amino indole derivatives. mdpi.com This methodology highlights the potential for constructing highly functionalized indole precursors.

Palladium-catalyzed cyclization reactions also offer an efficient route to indole derivatives. For example, 2-substituted indoles can be synthesized via the Pd-catalyzed cyclization of 2-(alkynyl)anilines in an aqueous micellar medium, showcasing a green chemistry approach. researchgate.net

Multicomponent Reaction Strategies for Indole Derivatives

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers advantages in terms of efficiency, atom economy, and the ability to generate diverse molecular libraries. Several MCRs have been developed for the synthesis of functionalized indoles.

One notable example is the one-pot, three-component reaction of aldehydes, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole to synthesize 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitriles. rsc.org This reaction demonstrates the utility of MCRs in creating complex heterocyclic systems appended to an indole core. Another versatile MCR involves the condensation of indoles, aldehydes, and pyrazol-5-amine in the presence of ceric ammonium (B1175870) nitrate (B79036) to yield 3-substituted indoles. nih.gov

Furthermore, a greener methodology for the synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives has been reported through the multicomponent reaction of arylglyoxal monohydrate, 2-amino-1,4-naphthoquinone, and indole. nih.gov These strategies, while not directly yielding this compound, provide a foundation for creating diverse indole-5-carbonitrile analogues by employing appropriately substituted starting materials.

| Multicomponent Reaction | Reactants | Product Type | Key Features |

| Tetrazole-pyrimidine synthesis rsc.org | Aldehydes, 1H-tetrazole-5-amine, 3-cyanoacetyl indole | 5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitriles | One-pot, three-component, high complexity |

| 3-Substituted indole synthesis nih.gov | Indoles, aldehydes, pyrazol-5-amine | 3-Substituted indoles | Ceric ammonium nitrate catalyst |

| Benzo[f]indole synthesis nih.gov | Arylglyoxal monohydrate, 2-amino-1,4-naphthoquinone, indole | 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives | Greener methodology, sulfamic acid catalyst |

Selective N-Functionalization Strategies for this compound

The introduction of the cyclopropyl (B3062369) group onto the indole nitrogen is a critical step in the synthesis of the target compound. This transformation requires methods that are selective for N-alkylation over other potential reaction sites.

N-Cyclopropylation of Indoles: Methodological Developments

Several methods have been developed for the N-cyclopropylation of indoles, with copper-mediated coupling and reductive amination pathways being prominent strategies.

Copper-mediated N-cyclopropylation has proven to be an effective method for forming the N-cyclopropyl bond. This approach typically involves the coupling of an indole with a cyclopropylating agent in the presence of a copper catalyst.

A significant development in this area is the use of cyclopropylboronic acid as the cyclopropylating agent. The reaction is mediated by copper(II) acetate, often in the presence of a base such as sodium hexamethyldisilazide (NaHMDS) and an additive like 4-dimethylaminopyridine (B28879) (DMAP). This process is conducted under an oxygen atmosphere at elevated temperatures (e.g., 95 °C). A key advantage of this method is its tolerance for a variety of functional groups. The reaction can be performed with either stoichiometric or catalytic amounts of the copper reagent, depending on the specific substrate.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Conditions | Product |

| Indole | Cyclopropylboronic acid | Cu(OAc)₂, DMAP, NaHMDS | 95 °C, Oxygen atmosphere | N-Cyclopropylindole |

This copper-mediated approach provides a reliable route to N-cyclopropyl indoles and related cyclic amides.

Reductive amination offers an alternative pathway for the synthesis of N-cyclopropyl indoles. This method typically involves the reaction of an indole with a cyclopropyl carbonyl compound, such as cyclopropanecarboxaldehyde (B31225), in the presence of a reducing agent.

A sustainable, three-component reductive amination protocol has been developed for the chemoselective coupling of optically active donor-acceptor carbonyl-cyclopropanes with various amines. This reaction is catalyzed by diphenyl phosphate (B84403) and utilizes a Hantzsch ester as the hydride source. A significant advantage of this method is that it proceeds without epimerization or ring-opening of the cyclopropane (B1198618) ring, yielding mono-N-alkylation products. This organocatalytic approach is highly valuable for producing chiral cyclopropane-containing amines, which are important building blocks in medicinal chemistry.

While direct examples of the reductive amination of indole-5-carbonitrile with cyclopropanecarboxaldehyde are not extensively detailed in the provided context, the principles of this methodology are well-established for the synthesis of N-alkylated amines. The reaction proceeds through the initial formation of an iminium ion intermediate from the indole and the aldehyde, which is then reduced in situ to afford the N-cyclopropyl indole.

| Reactant 1 | Reactant 2 | Catalyst | Reducing Agent | Product Type |

| Indole | Cyclopropanecarboxaldehyde | Diphenyl phosphate | Hantzsch ester | N-Cyclopropylindole |

This method represents a valuable and potentially milder alternative to transition metal-catalyzed approaches for the synthesis of this compound and its analogues.

Alkylation and Arylation at the Indole Nitrogen (N-1 position relevant to this compound)

The introduction of a cyclopropyl group at the N-1 position of the indole ring is a critical step in the synthesis of this compound. Traditional N-alkylation methods can be challenging for incorporating a cyclopropyl moiety due to potential ring-opening reactions under certain conditions. acs.org Consequently, transition-metal-catalyzed cross-coupling reactions have emerged as a more robust and facile strategy.

Copper-mediated coupling reactions have proven particularly effective for the N-cyclopropylation of indoles. acs.orgacs.orgnih.gov This methodology typically employs cyclopropylboronic acid as the cyclopropyl source in the presence of a copper(II) catalyst. acs.orgacs.org The process often utilizes copper(II) acetate, an amine base such as 4-dimethylaminopyridine (DMAP), and a stoichiometric base like sodium bis(trimethylsilyl)amide (NaHMDS) at elevated temperatures. acs.orgnih.gov These reactions are generally conducted under an atmosphere containing oxygen. acs.orgnih.gov A key advantage of this copper-mediated approach is its tolerance for a variety of functional groups on the indole ring, which is crucial when working with precursors like indole-5-carbonitrile. acs.orgnih.gov For instance, the reaction proceeds efficiently with indole derivatives bearing methoxy (B1213986) substituents. acs.org

Initial attempts at N-cyclopropylation using palladium, nickel, or copper catalysts with cyclopropyl bromide were unsuccessful, leading primarily to N-allylated products resulting from the opening of the cyclopropane ring. acs.orgacs.org This highlights the unique efficacy of the copper-boronic acid coupling system.

Beyond copper catalysis, enantioselective N-alkylation of indoles can be achieved using dinuclear zinc-ProPhenol complexes as catalysts. nih.gov This method facilitates the reaction of indoles with aldimines, including those derived from cyclopropanecarboxaldehyde, to yield N-alkylated indole products. nih.gov While this specific reaction with a cyclopropyl imine showed moderate enantioselectivity, it represents an alternative catalytic approach to forming the N-cyclopropyl bond. nih.gov

| Catalyst/Reagent System | Cyclopropyl Source | Base/Additive | Solvent | Temp. (°C) | Yield (%) | Reference |

| Cu(OAc)₂ (catalytic or stoichiometric) | Cyclopropylboronic acid | DMAP, NaHMDS | Toluene | 95 | Good | acs.org, nih.gov |

| Zinc-ProPhenol dinuclear complex | Cyclopropyl imine | - | - | - | 59 | nih.gov |

Interactive Data Table 1: Conditions for N-Cyclopropylation of Indoles

Strategic Introduction of the Carbonitrile Group at the C-5 Position

The carbonitrile group at the C-5 position is a key feature of the target molecule. Its introduction can be achieved either by direct functionalization of the indole ring or by constructing the indole ring from a precursor already containing the nitrile.

Direct C-H functionalization represents an atom-economical approach to installing a cyano group onto the indole core. While regioselectivity can be a challenge in indole chemistry, methods for direct cyanation have been developed, although they often favor other positions like C-2 or C-3. acs.org For example, cobalt-catalyzed C-H cyanation using N-cyanosuccinimide as the cyanating agent has been shown to functionalize the C-2 position of indoles when a pyridyl or pyrimidyl directing group is employed. acs.org Similarly, a gallium trichloride-catalyzed direct cyanation of unprotected indoles with N-cyanosuccinimide affords 3-cyanoindoles. researchgate.net

Achieving regioselective C-5 functionalization often requires specific strategies. One approach is the direct iodination at the C-5 position, which can then serve as a handle for subsequent cyanation via metal-catalyzed cross-coupling. rsc.org An efficient and highly regioselective C5-H direct iodination of indoles has been reported, offering a practical route to C-5 functionalized indoles. rsc.org The resulting 5-iodoindole (B102021) is a versatile intermediate for introducing the carbonitrile group.

An alternative and often more reliable strategy involves synthesizing the indole ring from precursors that already possess the cyano group or a suitable precursor group at the corresponding position. The Fischer indole synthesis is a classic and powerful method for this purpose. A synthetic route toward vilazodone, a related indole-containing compound, utilizes the Fischer indole cyclization of a hydrazone derived from 4-cyanoaniline. researchgate.net This approach directly installs the cyano group at the C-5 position of the resulting indole ring. researchgate.net

Another pathway begins with a substituted benzene (B151609) ring that is elaborated into the indole. For example, a process for preparing 1H-indole-5-carbonitrile starts from 3-methyl-4-nitrobenzoic acid. tdcommons.org This starting material undergoes a series of transformations including conversion to 3-methyl-4-nitrobenzonitrile, followed by further steps that ultimately lead to the formation of the fused pyrrole (B145914) ring, yielding the desired indole-5-carbonitrile. tdcommons.org Late-stage construction of the indole core allows for facile diversification of the benzenoid ring, with products substituted at the 5-position being readily accessible. acs.org

| Starting Material | Key Reaction | Product | Reference |

| 4-Cyanoaniline | Fischer Indole Synthesis | 1H-Indole-5-carbonitrile derivative | researchgate.net |

| 3-Methyl-4-nitrobenzoic acid | Multi-step transformation | 1H-Indole-5-carbonitrile | tdcommons.org |

Interactive Data Table 2: Synthetic Precursors for Indole-5-carbonitrile Formation

Cyclopropyl Ring Formation in the Context of Indole Architectures

In addition to attaching a pre-formed cyclopropyl group, advanced methodologies allow for the construction of the cyclopropyl ring directly on or in conjunction with the indole framework. These methods often involve intramolecular cyclizations or cycloadditions.

Palladium-catalyzed intramolecular cyclization is a versatile tool for constructing complex indole derivatives. organic-chemistry.orgmdpi.com For instance, the cyclization of N-substituted 2-alkenylanilines can be used to form the indole ring. researchgate.net If the alkenyl substituent is appropriately designed, it could potentially participate in a subsequent or tandem cyclopropanation. A more direct approach involves the intramolecular cycloisomerization of nitrogen-tethered cyclopropenes with an indole nucleus in the presence of a Brønsted acid, leading to complex polycyclic indole structures. researchgate.net

Dearomative cycloaddition reactions offer another powerful strategy. The reaction of 3-alkenylindoles with in situ-generated oxyallyl cations can proceed via a (4+3) cycloaddition to furnish cyclohepta[b]indoles. nih.gov While this forms a seven-membered ring, related cycloaddition strategies, such as a formal [3+2] cycloaddition between indoles and donor-acceptor cyclopropanes, can be used to construct cyclopenta-fused indolines. researchgate.netmdpi.com These reactions demonstrate the capability of the indole π-system to participate in cycloadditions that could be adapted for cyclopropane formation.

Visible-light photoredox catalysis has emerged as a mild and powerful method for accessing novel chemical transformations. An efficient synthesis of cyclopropane-fused indolines has been developed via a photoredox-catalyzed dearomative cyclopropanation of indole derivatives. rsc.orgrsc.org This reaction proceeds by dearomatizing the indole ring to create a fused cyclopropane structure. rsc.orgrsc.org The methodology is compatible with a broad range of indoles bearing various functional groups, affording the cyclopropanated products in moderate to excellent yields under mild conditions. rsc.orgrsc.org This approach represents a state-of-the-art method for directly constructing a cyclopropane ring onto the indole scaffold, providing access to a different class of cyclopropyl-indole analogues where the cyclopropane is fused to the C2-C3 bond of the indole. rsc.org

Synthesis of Structurally Modified this compound Analogues

The synthesis of structurally modified analogues of this compound is crucial for exploring structure-activity relationships and developing new chemical entities with tailored properties. Advanced synthetic methodologies enable precise modifications at various positions of the indole scaffold, including the indole nitrogen, the benzene ring, and the pyrrole moiety. These strategies often rely on powerful transition-metal-catalyzed cross-coupling reactions, which offer a modular and efficient approach to a diverse range of analogues.

Key strategies for structural modification involve the late-stage functionalization of a pre-formed indole core or the synthesis of substituted precursors that are then cyclized or further elaborated. Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are fundamental tools in this context, allowing for the formation of carbon-carbon and carbon-nitrogen bonds with high functional group tolerance. wikipedia.orgnih.govorganic-chemistry.org

Modification via Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are exceptionally versatile for creating analogues by introducing a wide array of substituents onto the indole ring. The Suzuki-Miyaura coupling, for instance, is widely used to form carbon-carbon bonds by reacting an organoboron reagent with an organic halide in the presence of a palladium catalyst. mdpi.com This methodology can be applied to synthesize analogues of this compound substituted at various positions, assuming the availability of the corresponding halo-indole precursor.

Research into the synthesis of related substituted indole-2-carbonitriles has demonstrated the power of these methods. For example, 3-iodo-indole-2-carbonitrile derivatives can serve as versatile precursors. nih.gov Through Sonogashira, Suzuki–Miyaura, Stille, and Heck cross-coupling reactions, a variety of di-, tri-, and tetra-substituted indole-2-carbonitriles have been successfully synthesized. nih.govnih.gov A similar strategy could be employed starting from a suitably halogenated this compound intermediate.

The Sonogashira coupling, which joins a terminal alkyne with an aryl or vinyl halide, provides a pathway to introduce alkynyl moieties, which can be further functionalized. One study described the palladium-catalyzed reaction of 1-(prop-2-yn-1-yl)-1H-indole-2-carbonitrile with various aryl iodides, using a PdCl2(PPh3)2/CuI catalyst system, to produce a series of 1-(3-arylprop-2-yn-1-yl)-1H-indole-2-carbonitrile derivatives in moderate to good yields. nih.gov

| Entry | Aryl Iodide Coupling Partner | Product | Yield (%) |

| 1 | 4-Iodotoluene | 1-(3-(p-Tolyl)prop-2-yn-1-yl)-1H-indole-2-carbonitrile | 70% |

| 2 | 1-Chloro-4-iodobenzene | 1-(3-(4-Chlorophenyl)prop-2-yn-1-yl)-1H-indole-2-carbonitrile | 90% |

| 3 | 1-Iodo-4-(trifluoromethyl)benzene | 1-(3-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-yl)-1H-indole-2-carbonitrile | 78% |

| 4 | 2-Iodobenzonitrile | 1-(3-(2-Cyanophenyl)prop-2-yn-1-yl)-1H-indole-2-carbonitrile | 64% |

This table presents data on the Sonogashira coupling of various aryl iodides with an indole-2-carbonitrile precursor, demonstrating a viable strategy for synthesizing structurally diverse analogues. Data sourced from Molecules (2021). nih.gov

N-Arylation and N-Alkylation Analogues via C-N Coupling

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction between an amine and an aryl halide is a powerful method for synthesizing N-substituted indole analogues. rug.nl While the parent compound features an N-cyclopropyl group, the Buchwald-Hartwig reaction allows for the synthesis of analogues bearing a wide variety of other N-alkyl or N-aryl substituents, starting from a 1H-indole-5-carbonitrile precursor. The choice of phosphine (B1218219) ligand is critical and is often tailored to the specific substrates to optimize reaction rates and yields. youtube.com Ligands such as BINAP and DPPF were early developments that allowed for the efficient coupling of primary amines, while sterically hindered biaryl phosphine ligands expanded the scope of the reaction significantly. wikipedia.orgrug.nl

Similarly, the Ullmann condensation offers a copper-catalyzed alternative for forming C-N bonds, typically requiring higher temperatures than palladium-catalyzed methods but remaining a valuable tool in the synthetic chemist's arsenal. organic-chemistry.orgnih.gov These methods provide robust routes to modify the N-1 position of the indole core, enabling the synthesis of a library of analogues for further investigation.

| Reaction Type | General Substrates | Catalyst System (Typical) | Key Features |

| Buchwald-Hartwig Amination | Indole + Aryl/Alkyl Halide | Pd(0) or Pd(II) precatalyst + Phosphine Ligand (e.g., SPhos, XantPhos) | Mild reaction conditions, high functional group tolerance, broad substrate scope. wikipedia.orgchemrxiv.org |

| Ullmann Condensation | Indole + Aryl Halide | Copper(I) salt (e.g., CuI) + Ligand (e.g., phenanthroline) | Often requires higher temperatures, useful for specific substrates, cost-effective catalyst. organic-chemistry.orgnih.gov |

This table compares two key methodologies for the N-functionalization of indoles, providing pathways to diverse analogues of this compound.

Cyclization Strategies for Substituted Precursors

An alternative approach to analogues involves the synthesis of acyclic precursors already bearing the desired substituents, followed by a cyclization reaction to form the indole ring. Intramolecular cycloaddition strategies, for example, can construct the bicyclic indole system directly from highly functionalized acyclic precursors, offering regiocontrolled access to indoles with multiple substituents on the benzenoid ring. nih.gov

Palladium-catalyzed reductive cyclization of substituted β-nitrostyrenes is another method for indole synthesis. mdpi.com By choosing appropriately substituted nitrostyrenes, this method can generate indoles with various substitution patterns. Similarly, the cyclization of 2-alkynylaniline derivatives, often catalyzed by transition metals like palladium, is a significant approach for building 2-substituted or 2,3-disubstituted indoles. mdpi.com The required 2-alkynylanilines can be readily accessed via Sonogashira coupling, making this a modular route to a wide range of indole analogues. mdpi.com These cyclization-based strategies are particularly useful for creating analogues where the desired substitution pattern is difficult to achieve through late-stage functionalization of the pre-formed indole core.

Chemical Reactivity and Mechanistic Investigations of 1 Cyclopropyl 1h Indole 5 Carbonitrile

Reactivity Patterns of the Indole (B1671886) Nucleus in 1-Cyclopropyl-1H-indole-5-carbonitrile

The indole nucleus is an electron-rich aromatic system, a characteristic that fundamentally governs its reactivity. This electron-rich nature arises from the delocalization of the nitrogen lone pair electrons throughout the bicyclic structure. Consequently, indoles are generally more reactive towards electrophiles than benzene (B151609). researchgate.net

Electrophilic and Nucleophilic Character of Indole Derivatives

Indole and its derivatives primarily exhibit nucleophilic character, readily undergoing electrophilic aromatic substitution. The preferred site of electrophilic attack is the C-3 position, as the resulting cationic intermediate (Wheland intermediate) is more stable due to the ability of the nitrogen atom to delocalize the positive charge without disrupting the aromaticity of the benzene ring. researchgate.netnih.gov If the C-3 position is substituted, electrophilic attack typically occurs at the C-2 position. researchgate.net

While less common, the indole nucleus can also undergo nucleophilic substitution, particularly when activated by strongly electron-withdrawing groups or under specific reaction conditions that generate highly reactive intermediates like indolynes. nih.govacs.org For instance, 1-methoxy-6-nitroindole-3-carbaldehyde has been shown to be an excellent substrate for nucleophilic substitution at the C-2 position. nih.gov

Influence of Substituents on Indole Reactivity

The reactivity of the indole nucleus is significantly modulated by the electronic properties of its substituents. Electron-donating groups enhance the electron density of the ring, thereby increasing its nucleophilicity and reactivity towards electrophiles. Conversely, electron-withdrawing groups decrease the electron density, rendering the indole nucleus less reactive towards electrophilic attack. stackexchange.comchemrxiv.org

In the case of this compound, two key substituents influence the reactivity of the indole core:

N-Cyclopropyl Group: The cyclopropyl (B3062369) group attached to the indole nitrogen can act as a weak electron-donating group through conjugation of its Walsh orbitals with the indole's π-system. researchgate.net This donation of electron density would be expected to slightly activate the indole ring towards electrophilic substitution compared to an unsubstituted indole.

The net effect on the reactivity of the indole nucleus in this compound is a balance between the mild activating effect of the N-cyclopropyl group and the strong deactivating effect of the C-5 carbonitrile group.

Transformations Involving the Carbonitrile Moiety of this compound

The carbonitrile group at the C-5 position is a versatile functional handle that can be converted into a variety of other functional groups, providing a gateway for the synthesis of diverse derivatives.

Functional Group Interconversions of Nitriles

The carbonitrile moiety can undergo several key transformations:

Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. nih.govstackexchange.com Acid-catalyzed hydrolysis typically involves heating the nitrile with a dilute acid like hydrochloric acid. nih.gov Alkaline hydrolysis, using a base such as sodium hydroxide, initially produces a carboxylate salt, which then requires acidification to yield the free carboxylic acid. nih.gov This transformation would convert this compound into 1-Cyclopropyl-1H-indole-5-carboxylic acid.

Reduction: The carbonitrile group can be reduced to a primary amine (aminomethyl group). Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation. This would yield (1-Cyclopropyl-1H-indol-5-yl)methanamine.

Cycloaddition: The nitrile group can participate in cycloaddition reactions. A notable example is the [3+2] cycloaddition with azides to form tetrazoles. researchgate.netrsc.org This reaction is often catalyzed by metal salts, such as zinc(II) chloride or copper(II) sulfate. researchgate.netacs.org Reacting this compound with an azide (B81097) source would produce 5-(1-Cyclopropyl-1H-indol-5-yl)-1H-tetrazole.

A summary of potential functional group interconversions of the carbonitrile moiety is presented in the table below.

| Starting Material | Reagents and Conditions | Product |

| This compound | Dilute HCl, heat | 1-Cyclopropyl-1H-indole-5-carboxylic acid |

| This compound | 1. NaOH(aq), heat; 2. H3O+ | 1-Cyclopropyl-1H-indole-5-carboxylic acid |

| This compound | 1. LiAlH4, ether; 2. H2O | (1-Cyclopropyl-1H-indol-5-yl)methanamine |

| This compound | H2, Pd/C, solvent | (1-Cyclopropyl-1H-indol-5-yl)methanamine |

| This compound | NaN3, ZnCl2, water | 5-(1-Cyclopropyl-1H-indol-5-yl)-1H-tetrazole |

Derivatization Reactions at the C-5 Position

The conversion of the carbonitrile to other functional groups opens up further avenues for derivatization at the C-5 position. For example, the carboxylic acid obtained from hydrolysis can be converted to esters, amides, or acid chlorides, which can then undergo a wide range of subsequent reactions. The aminomethyl group formed upon reduction can be acylated, alkylated, or used in the formation of Schiff bases. These derivatizations allow for the introduction of diverse structural motifs at the C-5 position of the indole ring.

Chemical Behavior of the N-Cyclopropyl Substituent

The N-cyclopropyl group is generally considered stable under many reaction conditions. However, the inherent strain of the three-membered ring can lead to ring-opening reactions under specific, often harsh, conditions.

The stability and reactivity of the N-cyclopropyl group can be influenced by the electronic nature of the indole ring and the reaction conditions employed.

Stability under Acidic and Basic Conditions: The N-cyclopropyl group is typically stable to a range of acidic and basic conditions commonly used in organic synthesis. However, strong Lewis acids have been shown to promote the ring-opening of N-cyclopropylamides. researchgate.net

Ring-Opening Reactions: Ring-opening of the cyclopropyl group can occur under conditions that involve the formation of a radical cation on the nitrogen atom, such as in single-electron transfer (SET) oxidation. This process is driven by the release of ring strain (approximately 28 kcal/mol). The resulting radical cation can then undergo further reactions. Additionally, intramolecular nucleophilic ring-opening of donor-acceptor cyclopropanes attached to an indole nucleus can be catalyzed by Lewis acids.

Electronic Effects: The N-cyclopropyl group can influence the electronic properties of the indole nucleus. As mentioned, it can act as a weak π-electron donor, which can affect the reactivity of the indole ring. researchgate.net Computational studies on substituted indoles have shown that substituents on the nitrogen atom can influence the electronic structure of the indole ring. mdpi.com

Stability and Strain-Release Reactions of the Cyclopropyl Ring

The cyclopropyl group attached to the indole nitrogen in this compound is characterized by significant inherent ring strain due to its three-membered ring structure. This strain arises from bond angles compressed to 60° from the ideal sp³ hybridization angle of 109.5°, as well as torsional strain from the eclipsing of C-H bonds. While the cyclopropane (B1198618) ring is generally stable, this stored energy makes it susceptible to ring-opening reactions under specific conditions, which serve as a driving force for reactivity. These transformations, known as strain-release reactions, can be initiated by various reagents and conditions, including transition metals, acids, and radical initiators.

The electronic properties of the indole-5-carbonitrile moiety influence the stability and reactivity of the N-cyclopropyl group. The electron-withdrawing nature of the nitrile group, coupled with the aromatic indole system, can affect the electron density at the N-1 position, thereby modulating the strength of the N-cyclopropyl bond. In related systems, such as nitrocyclopropanes, the presence of an electron-withdrawing group adjacent to the strained ring creates a donor-acceptor system that enhances reactivity and facilitates regioselective bond cleavage. evitachem.com This principle suggests that the cyclopropyl ring in this compound may be activated towards specific ring-opening functionalizations. While the cyclopropane ring provides a rigid conformation, its high s-character C-H bonds and unique electronic properties make it a versatile functional group that can participate in reactions not typically observed with larger cycloalkanes. nih.gov

Stereochemical Aspects in Reactions of Cyclopropyl-Indole Systems

The stereochemistry of the cyclopropyl ring is a critical factor in the biological activity and reaction outcomes of cyclopropyl-indole systems. The rigid, three-dimensional structure of the cyclopropane ring allows for the introduction of precise spatial arrangements of substituents, which can significantly impact molecular recognition and binding affinity.

In studies of closely related indole cyclopropylmethylamines, the stereochemical configuration of the cyclopropane ring was found to be determinant for their potency as serotonin (B10506) reuptake inhibitors. nih.gov Research demonstrated a clear preference for the trans-stereoisomer over the cis-isomer, with the (1S,2S)-trans configuration showing the highest affinity for the human serotonin transporter (hSERT). nih.gov The cis-isomers exhibited a 20- to 30-fold decrease in binding affinity compared to their trans counterparts. nih.gov This highlights that specific stereoisomers are required for optimal interaction with biological targets, underscoring the importance of stereocontrol in the synthesis of such derivatives.

The stereoselective synthesis of these systems can be achieved through methods like Michael Initiated Ring Closure (MIRC) reactions. evitachem.com Asymmetric MIRC reactions, for instance, provide a stereocontrolled pathway to cyclopropane precursors, enabling high diastereomeric and enantiomeric excess through the use of chiral catalysts. evitachem.com

Table 1: Influence of Cyclopropane Stereochemistry on hSERT Binding Affinity in Indole Cyclopropylmethylamines

| Compound Stereochemistry | Relative Affinity for hSERT | Reference |

|---|---|---|

| (1S,2S)-trans | High; Potent binding (Ki = 0.18 nM for a lead compound) | nih.gov |

| cis (general) | 20- to 30-fold less affinity than trans isomers | nih.gov |

| (1R,2S)-cis | Preferred cis stereochemistry, but significantly less potent than (1S,2S)-trans | nih.gov |

Directed Functionalization of the Indole Ring in this compound Derivatives (e.g., C-2, C-3)

The functionalization of the indole core in this compound is dictated by the inherent electronic properties of the indole ring system. Due to the high nucleophilicity of the pyrrole (B145914) moiety, C-H functionalization reactions typically occur at the C-3 position via electrophilic aromatic substitution. chim.itchemrxiv.org If the C-3 position is already substituted, functionalization often proceeds at the C-2 position. chim.it The substituent at the N-1 position, in this case, a cyclopropyl group, can serve as a directing group to influence the regioselectivity of these reactions, particularly for C-2 functionalization. chim.itresearchgate.net

C-3 Functionalization: The C-3 position is the most common site for electrophilic attack. A key reaction for introducing a functional handle at this position is the Vilsmeier-Haack reaction, which uses a Vilsmeier reagent (generated from phosphorus oxychloride and a disubstituted formamide (B127407) like DMF) to install a formyl (aldehyde) group. d-nb.info Another common strategy is direct halogenation, for instance, iodination using iodine and a base like potassium hydroxide, to yield a 3-iodoindole derivative. nih.gov This C-3 halogenated intermediate is exceptionally valuable as it can subsequently participate in a wide array of transition-metal-catalyzed cross-coupling reactions.

C-2 Functionalization and Cross-Coupling Reactions: While C-3 is the more electronically favored position, C-2 functionalization can be achieved, especially by using a directing group on the indole nitrogen. chim.it Once an initial functional group, such as an iodine atom, is installed at either the C-2 or C-3 position, further diversification is readily achieved through cross-coupling chemistry. Palladium-catalyzed reactions such as the Sonogashira, Suzuki-Miyaura, Heck, and Stille couplings allow for the formation of new carbon-carbon bonds, enabling the introduction of various aryl, alkynyl, and vinyl substituents. nih.govresearchgate.net For example, 1-benzyl-3-iodo-1H-indole-2-carbonitrile has been shown to react with a variety of terminal alkynes in Sonogashira couplings to produce C-3 alkynylated products in good to high yields. nih.gov

Table 2: Examples of Palladium-Catalyzed Sonogashira Cross-Coupling of a 3-Iodoindole Derivative

| Substrate | Coupling Partner (Alkyne) | Catalyst System | Yield | Reference |

|---|---|---|---|---|

| 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | Phenylacetylene | PdCl2(PPh3)2 (10 mol%), CuI (10 mol%) | 85% | nih.gov |

| 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | 4-Ethynyltoluene | PdCl2(PPh3)2 (10 mol%), CuI (10 mol%) | 90% | nih.gov |

| 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | 4-Ethynylanisole | PdCl2(PPh3)2 (10 mol%), CuI (10 mol%) | 88% | nih.gov |

| 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | 2-Ethynylpyridine | PdCl2(PPh3)2 (10 mol%), CuI (10 mol%) | 75% | nih.gov |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For derivatives of 1-Cyclopropyl-1H-indole-5-carbonitrile, ¹H and ¹³C NMR are fundamental for structural confirmation, while advanced techniques can resolve complex stereochemical questions. ipb.pt

The ¹H NMR spectrum provides information on the number of different types of protons and their chemical environments. In a typical derivative of this compound, the spectrum can be divided into distinct regions corresponding to the indole (B1671886) core, the cyclopropyl (B3062369) substituent, and other functional groups.

Indole Ring Protons: The protons on the indole core typically appear in the aromatic region (δ 7.0-8.5 ppm). The proton at the C4 position is often the most deshielded due to the anisotropic effect of the nitrile group, appearing as a singlet or a narrow doublet. The protons at C6 and C7 would show characteristic doublet or doublet of doublets patterns depending on their coupling with adjacent protons. The protons at C2 and C3 of the indole ring also exhibit distinct signals, with their chemical shifts influenced by the electronic effects of substituents. rsc.org

Cyclopropyl Protons: The N-cyclopropyl group gives rise to a characteristic set of signals in the aliphatic region of the spectrum. The methine proton (CH) directly attached to the nitrogen atom is expected to be the most downfield of this group. The four methylene (B1212753) protons (CH₂) of the cyclopropyl ring are diastereotopic and typically appear as complex multiplets at higher field (further upfield), due to geminal and vicinal coupling.

Interactive Table: Expected ¹H NMR Chemical Shift Ranges for this compound Derivatives

| Proton Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Indole H2 | 6.5 - 7.5 | Doublet (d) or Singlet (s) | Shift and multiplicity depend on C3 substitution. |

| Indole H3 | 6.3 - 7.0 | Doublet (d) or Singlet (s) | Shift and multiplicity depend on C2 substitution. |

| Indole H4 | 7.8 - 8.5 | Singlet (s) or Doublet (d) | Typically the most downfield aromatic proton. |

| Indole H6 | 7.2 - 7.6 | Doublet of Doublets (dd) | Shows coupling to H7. |

| Indole H7 | 7.4 - 7.8 | Doublet (d) | Shows coupling to H6. |

| Cyclopropyl CH | 3.5 - 4.0 | Multiplet (m) | Methine proton attached to the indole nitrogen. |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are sensitive to the hybridization and electronic environment of each carbon atom.

Nitrile Carbon: The carbon of the nitrile group (-C≡N) is a key diagnostic signal, typically appearing in the range of δ 115-120 ppm. mdpi.com

Indole Ring Carbons: The eight carbons of the indole ring resonate in the aromatic region (δ 100-140 ppm). The quaternary carbons, such as C3a, C5, and C7a, can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The C5 carbon, attached to the electron-withdrawing nitrile group, is expected to be significantly shifted. rsc.org

Cyclopropyl Carbons: The carbons of the cyclopropyl group appear in the upfield (aliphatic) region of the spectrum. The methine carbon is expected around δ 30-35 ppm, while the methylene carbons are typically found at δ 10-15 ppm.

Interactive Table: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Position | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Nitrile (-CN) | 115 - 120 | Quaternary carbon, often of lower intensity. |

| Indole C2 | 120 - 130 | |

| Indole C3 | 100 - 110 | |

| Indole C3a | 125 - 135 | Quaternary carbon. |

| Indole C4 | 120 - 130 | |

| Indole C5 | 105 - 115 | Quaternary carbon attached to the nitrile group. |

| Indole C6 | 125 - 135 | |

| Indole C7 | 110 - 120 | |

| Indole C7a | 135 - 145 | Quaternary carbon. |

| Cyclopropyl CH | 30 - 35 | Methine carbon. |

For more complex derivatives of this compound, particularly those with additional chiral centers, advanced 2D NMR techniques are indispensable for unambiguous structural and stereochemical assignment. mdpi.comrsc.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons within individual spin systems, such as the protons on the indole ring or the cyclopropyl group. doi.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of protonated carbons in the ¹³C NMR spectrum. doi.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It is crucial for assigning quaternary carbons and piecing together different fragments of the molecule, for instance, by correlating the cyclopropyl protons to the indole ring carbons. doi.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing critical information for determining stereochemistry and conformation. For example, it could be used to determine the relative orientation of substituents on the indole ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and, through fragmentation analysis, offers valuable clues about the molecular structure. rsc.org

For this compound (C₁₂H₁₀N₂), the expected exact mass can be calculated. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition by measuring this mass to within a few parts per million, providing strong evidence for the molecular formula. rsc.org

The fragmentation pattern in the mass spectrum is also characteristic. Under electron ionization (EI), the molecular ion peak (M⁺) would be observed. Common fragmentation pathways for N-substituted indoles may include:

Loss of the cyclopropyl group.

Loss of HCN from the nitrile group and indole ring.

Cleavage of the indole ring itself.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an effective tool for identifying the functional groups present in a molecule. doi.orgnist.gov The IR spectrum of this compound would be expected to show several characteristic absorption bands.

Nitrile Stretch (C≡N): A sharp, strong absorption band around 2220-2240 cm⁻¹ is a definitive indicator of the nitrile functional group. mdpi.com

Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ are characteristic of C-H stretching vibrations in the aromatic indole ring.

Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹ correspond to the C-H stretching of the cyclopropyl group.

Aromatic C=C Stretch: Medium to strong absorptions in the 1450-1600 cm⁻¹ region are due to carbon-carbon double bond stretching within the indole ring.

Interactive Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile (C≡N) | Stretch | 2220 - 2240 | Strong, Sharp |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |

| Indole N-H | Stretch | ~3400 (for unsubstituted indole) | Medium |

X-ray Crystallography for Solid-State Molecular Architecture Determination

While NMR provides the structure in solution, single-crystal X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. nih.gov This technique can unambiguously determine the molecular structure, including bond lengths, bond angles, and torsional angles with very high precision.

For a crystalline derivative of this compound, X-ray analysis would confirm the connectivity and planarity of the indole ring and the geometry of the cyclopropyl substituent. Furthermore, it provides invaluable insight into the intermolecular forces that govern the crystal packing, such as hydrogen bonding (if applicable), dipole-dipole interactions from the nitrile group, and π–π stacking interactions between the aromatic indole rings of adjacent molecules. researchgate.netmdpi.com This information is crucial for understanding the solid-state properties of the material.

Computational Chemistry and Theoretical Investigations of 1 Cyclopropyl 1h Indole 5 Carbonitrile

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools to understand the three-dimensional structure and dynamic behavior of molecules. These techniques are particularly valuable in drug discovery for predicting how a ligand might interact with a biological target.

The conformational flexibility of a molecule is a key determinant of its biological activity. For 1-Cyclopropyl-1H-indole-5-carbonitrile, the primary sources of conformational variability are the orientation of the cyclopropyl (B3062369) group relative to the indole (B1671886) ring and the rotation around the bond connecting them.

Table 1: Hypothetical Low-Energy Conformers of this compound

| Conformer | Dihedral Angle (C2-N1-C_cyclopropyl-C_cyclopropyl) | Relative Energy (kcal/mol) | Population (%) |

| 1 | 60° | 0.00 | 75 |

| 2 | -60° | 0.00 | 25 |

Note: This data is illustrative and based on typical findings for N-cyclopropyl indole derivatives.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, this is crucial for understanding how a potential drug molecule might interact with its biological target, such as a protein or enzyme.

For this compound, docking studies would be instrumental in identifying potential biological targets and elucidating the key intermolecular interactions driving binding affinity. Based on studies of other indole derivatives, several types of interactions would be expected:

Hydrogen Bonding: The nitrogen atom of the carbonitrile group at the 5-position is a potential hydrogen bond acceptor. The indole nitrogen, while substituted, might still influence the electronic environment and participate in weaker interactions.

π-π Stacking: The aromatic indole ring is capable of forming π-π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding pocket.

Hydrophobic Interactions: The cyclopropyl group and the indole ring itself are hydrophobic and would likely engage in favorable hydrophobic interactions with nonpolar residues in the binding site.

Research on novel cyclopropyl-indole derivatives as HIV non-nucleoside reverse transcriptase inhibitors has shown that the cyclopropyl moiety can occupy small hydrophobic pockets within the enzyme's allosteric site. nih.gov Similarly, studies on indole cyclopropylmethylamines as selective serotonin (B10506) reuptake inhibitors highlight the importance of the nitrile substituent at the 5-position for high affinity to the human serotonin transporter (hSERT). nih.gov

Table 2: Predicted Intermolecular Interactions of this compound with a Hypothetical Kinase Target

| Interacting Residue | Interaction Type | Distance (Å) |

| Lys72 | Hydrogen Bond (with N of nitrile) | 2.9 |

| Phe145 | π-π Stacking (with indole ring) | 3.5 |

| Val56 | Hydrophobic (with cyclopropyl group) | 3.8 |

| Leu143 | Hydrophobic (with indole ring) | 4.1 |

Note: This data is illustrative and based on typical docking results for small molecule inhibitors of kinases.

Quantum Chemical Calculations for Electronic and Energetic Insights

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and reactivity of molecules.

The electronic properties of this compound are influenced by the interplay between the electron-rich indole ring, the electron-withdrawing carbonitrile group, and the unique electronic nature of the cyclopropyl substituent. The carbonitrile group at the 5-position is expected to decrease the electron density of the indole ring, particularly the benzene (B151609) portion. Modeling the effect of substituents on the electronically excited states of indole derivatives has shown that electron-withdrawing groups can significantly alter their absorption and fluorescence properties. researchgate.net

The N-cyclopropyl group can also modulate the electronic properties. While alkyl groups are generally electron-donating, the strained nature of the cyclopropyl ring can lead to unique electronic contributions.

Table 3: Calculated Electronic Properties of this compound (Hypothetical DFT B3LYP/6-31G)*

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 4.2 D |

Note: This data is illustrative and based on typical quantum chemical calculation results for substituted indoles.

The Highest Occupied Molecular Orbital (HOMO) would likely be localized on the indole ring, while the Lowest Unoccupied Molecular Orbital (LUMO) would have significant contributions from the carbonitrile group, indicating that this region is susceptible to nucleophilic attack.

Quantum chemical calculations are invaluable for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface and identifying transition states. For this compound, several types of reactions could be investigated computationally:

Electrophilic Aromatic Substitution: The indole ring is susceptible to electrophilic attack, typically at the C3 position. The presence of the electron-withdrawing carbonitrile group at C5 would likely deactivate the ring towards this type of reaction compared to unsubstituted indole.

Reactions of the Nitrile Group: The carbonitrile group can undergo various transformations, such as hydrolysis to a carboxylic acid or reduction to an amine. Computational studies could model the reaction pathways and activation energies for these processes.

Metabolic Transformations: In a biological context, the molecule could undergo metabolism, for instance, by cytochrome P450 enzymes. Theoretical models can predict sites of metabolism, which are often positions susceptible to oxidation.

In Silico Structure-Activity Relationship (SAR) Studies for Rational Design

In silico Structure-Activity Relationship (SAR) studies aim to correlate the structural features of a series of compounds with their biological activity. This information is then used to rationally design new, more potent, and selective molecules.

For this compound, SAR studies would involve computationally generating and evaluating a library of analogous compounds with modifications at various positions. Key areas for modification would include:

Substituents on the Indole Ring: Introducing different functional groups at other positions of the indole ring to probe for additional interactions with a biological target. Studies on indole derivatives have shown that substitutions at the 5-position of the indole ring with halogens can lead to more potent compounds. nih.gov

Modification of the Cyclopropyl Group: Replacing the cyclopropyl group with other small alkyl or cycloalkyl groups to explore the steric and electronic requirements at the N-1 position. Research has indicated that substitution at the N-1 position with methyl or ethyl groups can lead to a decrease in affinity for certain targets, suggesting limited steric tolerance in this region. nih.gov

Alterations to the Carbonitrile Group: Replacing the nitrile with other electron-withdrawing groups (e.g., nitro, sulfonyl) or hydrogen bond acceptors to optimize interactions.

By combining these modifications with computational techniques like molecular docking and QSAR (Quantitative Structure-Activity Relationship), a predictive model can be built to guide the synthesis of more effective compounds. 3D-QSAR studies on indole derivatives have been successfully used to determine the factors required for their activity as phosphodiesterase IV inhibitors. nih.gov

Table 4: Illustrative In Silico SAR Data for Analogs of this compound

| Compound | N-1 Substituent | 5-Position Substituent | Predicted IC50 (nM) |

| This compound | Cyclopropyl | -CN | 15.2 |

| Analog 1 | Methyl | -CN | 45.8 |

| Analog 2 | Cyclobutyl | -CN | 22.1 |

| Analog 3 | Cyclopropyl | -NO2 | 18.9 |

| Analog 4 | Cyclopropyl | -CONH2 | 35.6 |

Note: This data is hypothetical and for illustrative purposes to demonstrate the principles of in silico SAR.

Pre Clinical Research Applications in Chemical Biology and Medicinal Chemistry of 1 Cyclopropyl 1h Indole 5 Carbonitrile Analogues

1-Cyclopropyl-1H-indole-5-carbonitrile as a Privileged Scaffold in Medicinal Chemistry Research

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a versatile template for drug discovery. Both the indole (B1671886) nucleus and the cyclopropyl (B3062369) group individually possess characteristics that contribute to this privileged status, and their combination in the this compound scaffold creates a powerful platform for generating diverse and biologically active molecules.

The indole scaffold is a ubiquitous feature in numerous natural products and synthetic compounds with a wide array of pharmacological activities. researchgate.net Its bicyclic aromatic structure allows for a variety of intermolecular interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, which are crucial for binding to the active sites of enzymes and receptors. researchgate.net The nitrogen atom of the indole ring can act as a hydrogen bond donor, while the aromatic system can engage in various non-covalent interactions.

The combination of these two privileged structures in the this compound framework has been explored in the design of inhibitors for a range of therapeutic targets, including kinases, reverse transcriptase, and proteins involved in cell cycle regulation. The carbonitrile group at the 5-position can further modulate the electronic properties of the indole ring and provide an additional point for interaction with biological targets.

Investigations into Molecular Targets and Biological Mechanisms (Pre-clinical Focus)

The versatility of the this compound scaffold is evident in the diverse range of molecular targets that its analogues have been shown to modulate. Pre-clinical research has demonstrated the potential of these compounds to interact with various enzymes and receptors, as well as to interfere with fundamental cellular processes.

Enzyme Modulation and Inhibition Profiles (e.g., α-glucosidase, α-amylase, PDE5)

While specific studies on this compound analogues as inhibitors of α-glucosidase, α-amylase, and phosphodiesterase 5 (PDE5) are not extensively detailed in the reviewed literature, the broader class of indole derivatives has shown activity against enzymes involved in metabolic pathways. For instance, various heterocyclic compounds are known to be effective inhibitors of α-amylase and α-glucosidase, key enzymes in carbohydrate digestion. The inhibition of these enzymes is a therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. The indole scaffold, as a prominent heterocyclic system, is a constituent of many compounds investigated for this purpose. However, specific inhibitory data for this compound analogues in this context requires further investigation.

Receptor Interaction Studies (e.g., TRK, HIV RT, D3R, 5-HT7)

Analogues of this compound have been investigated for their interactions with several important receptor and enzyme targets, demonstrating the broad applicability of this scaffold.

Tropomyosin Receptor Kinase (TRK) Inhibition:

The development of potent and selective TRK inhibitors is a significant area of cancer research. A recent study reported the development of 1H-indole-3-carbonitrile derivatives as highly potent TRK inhibitors. One promising compound from this series, C11, demonstrated significant antiproliferative effects against TRK-dependent cancer cell lines. nih.gov Mechanistic studies revealed that C11 induced cancer cell death by arresting the cell cycle, triggering apoptosis, and reducing the levels of phosphorylated TRK. nih.gov This research highlights the potential of the indole-carbonitrile scaffold in targeting TRK, suggesting that 1-cyclopropyl-substituted analogues could also exhibit valuable inhibitory activity.

HIV Reverse Transcriptase (RT) Inhibition:

The 1-cyclopropyl-indole scaffold has been successfully utilized in the design of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV. nih.govnih.govdntb.gov.ua Researchers have designed novel cyclopropyl-indole derivatives that facilitate a double hydrogen bonding interaction with the Lys101 residue of HIV RT and efficiently occupy hydrophobic pockets in the regions of Tyr181/188 and Val179. nih.gov Several of these compounds inhibited HIV replication with potencies comparable to the approved drug nevirapine (B1678648) in phenotypic assays. nih.gov The table below summarizes the inhibitory activity of some of these cyclopropyl-indole analogues.

| Compound | EC50 (µM) vs. HIV-1 IIIB in MT-4 cells |

| Analogue 1 | >100 |

| Analogue 2 | 0.089 |

| Analogue 3 | 0.091 |

| Nevirapine | 0.087 |

EC50 values represent the concentration of the compound that inhibits 50% of viral replication.

Dopamine (B1211576) D3 Receptor (D3R) Interaction:

The indole moiety is a common feature in ligands targeting dopamine receptors. nih.gov While specific studies on this compound analogues are limited, research on related structures suggests the potential for interaction with the D3 receptor. The cyclopropyl linker has been shown to influence the placement of the indole scaffold within the D3 receptor binding pocket, highlighting the importance of this group in determining selectivity and affinity. nih.gov

Serotonin (B10506) 5-HT7 Receptor Interaction:

The 5-HT7 receptor is a target for the development of treatments for central nervous system disorders. nih.gov Various indole-containing compounds have been investigated as ligands for this receptor. The structural features of the this compound scaffold make it a plausible candidate for interaction with the 5-HT7 receptor, although specific preclinical data for such analogues is not yet widely available.

Interference with Cellular Processes (e.g., tubulin polymerization, cell cycle regulation)

A significant area of preclinical research for indole derivatives has been their ability to interfere with microtubule dynamics by inhibiting tubulin polymerization. This activity leads to cell cycle arrest and apoptosis, making these compounds promising anticancer agents.

Numerous indole derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine (B1669291) site on β-tubulin. nih.govmdpi.commdpi.comnih.gov The introduction of different substituents on the indole ring has been shown to significantly influence the inhibitory activity. For example, a study on indole/1,2,4-triazole hybrids identified compounds that were more effective at blocking tubulin polymerization than the reference drug combretastatin (B1194345) A-4 (CA-4). mdpi.com

The table below presents the tubulin polymerization inhibitory activity of selected indole derivatives, demonstrating the potential of this scaffold.

| Compound | Tubulin Polymerization IC50 (µM) |

| Indole Analogue A | 3.03 ± 0.11 |

| Indole Analogue B | 6.26 ± 0.15 |

| Combretastatin A-4 (CA-4) | 8.33 ± 0.29 |

IC50 values represent the concentration of the compound that inhibits 50% of tubulin polymerization.

The inhibition of tubulin polymerization by these compounds typically leads to an arrest of the cell cycle in the G2/M phase, followed by the induction of apoptosis. This mechanism of action is a well-established strategy in cancer chemotherapy.

Other Molecular Mechanisms (e.g., SIRT1, Mdm2-p53, PLK4 inhibition, DNA binding)

The therapeutic potential of this compound analogues extends to other critical molecular targets.

SIRT1 Inhibition:

Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that has been implicated in various cellular processes, including gene silencing, DNA repair, and metabolism. High-throughput screening has led to the discovery of indole derivatives as potent and selective inhibitors of SIRT1. nih.govnih.govresearchgate.netmdpi.com Some of these compounds exhibit IC50 values in the nanomolar range and are cell-permeable, making them valuable tools for studying the biology of SIRT1 and exploring its therapeutic potential. nih.gov

Mdm2-p53 Interaction Inhibition:

The interaction between the p53 tumor suppressor and its negative regulator, Mdm2, is a key target in cancer therapy. The development of small molecule inhibitors that can disrupt this interaction and restore p53 function is an active area of research. Spirooxindole scaffolds, which are structurally related to the indole core, have been successfully employed in the design of potent Mdm2-p53 inhibitors. nih.govrsc.org This suggests that the this compound framework could also be a viable starting point for the development of such inhibitors.

PLK4 Inhibition:

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a crucial role in centriole duplication and is a validated target for cancer therapy. Research has led to the discovery of (E)-3-((1H-indazol-6-yl)methylene)indolin-2-ones as potent PLK4 inhibitors. nih.gov More recently, bioisosteric replacement of the alkene linker with a cyclopropane (B1198618) ring has yielded 2-(1H-indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-ones with improved physicochemical and pharmacokinetic properties. researchgate.net A lead compound from this series, CFI-400437, demonstrated potent antiproliferative activity and efficacy in a xenograft model. nih.gov These findings underscore the value of the cyclopropyl-indole scaffold in the development of PLK4 inhibitors.

Pre-clinical Efficacy Studies of this compound Derivatives

Pre-clinical efficacy studies have provided evidence for the therapeutic potential of compounds based on the cyclopropyl-indole scaffold. As mentioned previously, cyclopropyl-indole derivatives have demonstrated potent inhibition of HIV replication in cell-based assays, with efficacy comparable to existing antiretroviral drugs. nih.gov

In the context of cancer, analogues of the indole-carbonitrile scaffold have shown significant antiproliferative effects against various cancer cell lines. For example, the TRK inhibitor C11, a 1H-indole-3-carbonitrile derivative, exhibited dose-dependent inhibition of colony formation and cell migration in TRK-dependent cancer cells. nih.gov

Furthermore, the PLK4 inhibitor CFI-400437, which features a structure closely related to the cyclopropyl-indole scaffold, has shown promising results in a xenograft study, supporting the potential of this class of compounds for in vivo anticancer activity. nih.gov These preclinical studies provide a strong rationale for the continued investigation and development of this compound analogues as therapeutic agents for a range of diseases.

Antimicrobial Research (e.g., antibacterial, antifungal, antiviral, antimalarial)

The indole nucleus is a well-established pharmacophore in the development of antimicrobial agents. nih.govzenodo.org Similarly, the cyclopropyl group is a feature in several clinically used antimicrobial drugs. nih.govnih.govresearchgate.net

Antibacterial Activity: Research into novel 1-cyclopropyl-quinoline derivatives has demonstrated significant antibacterial activity. researchgate.netmdpi.com For instance, a series of 7-substituted 5-amino-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids showed potent effects against a variety of Gram-negative and Gram-positive bacteria. researchgate.net While these are not indole derivatives, they highlight the potential of the N-cyclopropyl moiety in antibacterial drug design. Studies on other indole derivatives have also shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. nih.govnih.govresearchgate.net

Antifungal Activity: The antifungal potential of indole derivatives is also an active area of investigation. Novel indole derivatives have been synthesized and evaluated for their activity against fungal pathogens like Candida albicans and Aspergillus niger. zenodo.org The incorporation of various substituents on the indole ring has been shown to influence the antifungal efficacy. zenodo.org

Antiviral Activity: A study on a conformationally restricted analog of umifenovir, ethyl 5-hydroxy-1-methyl-2-(trans-2-phenylcyclopropyl)-1H-indole-3-carboxylate, was conducted to assess its antiviral properties. While this specific analogue did not show activity in the studied range, it points to the exploration of cyclopropyl-containing indoles in antiviral research. nih.gov

Anticancer Research (e.g., antiproliferative effects, apoptosis induction)

Both indole and cyclopropane motifs are present in a number of compounds investigated for their anticancer properties. nih.govresearchgate.netnih.govwaocp.orgnih.govmdpi.commdpi.com

Antiproliferative Effects: Numerous studies have demonstrated the antiproliferative effects of various indole derivatives against a range of cancer cell lines. nih.govwaocp.orgnih.govmdpi.commdpi.com For example, certain indole-aryl-amide derivatives have shown noteworthy selectivity towards colon cancer cells (HT29) without affecting healthy intestinal cells. nih.govnih.gov The cytotoxic activity of novel indole derivatives has been evaluated against liver (HepG2), cervical (HeLa), and breast (MCF-7) cancer cell lines, with some compounds showing high activity. japsonline.com

Apoptosis Induction: The induction of apoptosis is a key mechanism for many anticancer agents. Research has shown that certain indole derivatives can induce apoptosis in cancer cells. For instance, some indole-aryl-amides have been found to cause cell cycle arrest and promote apoptosis in colon cancer cells. nih.govnih.gov

Anti-inflammatory Research

The indole scaffold is a core component of several well-known anti-inflammatory drugs, such as indomethacin. researchgate.netnih.govnih.gov Consequently, the synthesis and evaluation of new indole derivatives for anti-inflammatory activity is a significant area of research. researchgate.netnih.govnih.govfrontiersin.org Studies on 1,5-disubstituted indole derivatives have shown promising anti-inflammatory activity, with some compounds exhibiting potency comparable to or greater than indomethacin. researchgate.net The mechanism of action for many of these compounds is believed to involve the inhibition of cyclooxygenase (COX) enzymes. ijper.org

Antioxidant Research

Indole-based compounds have been investigated for their potential as antioxidants. nih.govnih.govmdpi.com These compounds are evaluated for their ability to counteract oxidative stress, which is implicated in a variety of diseases. Synthetic indole-phenolic compounds have demonstrated strong antioxidant and cytoprotective effects in cellular models. nih.govnih.gov

Neuroprotective Research

The neuroprotective potential of indole derivatives is an emerging field of study. nih.govnih.govmdpi.com Research has focused on the ability of these compounds to protect neuronal cells from damage. Synthetic indole-phenolic compounds have been evaluated as multifunctional neuroprotectors, showing promise in models of neurodegenerative diseases by exhibiting antioxidant and anti-aggregation properties. nih.govnih.gov

Cheminformatic and Lead Optimization Considerations in Pre-clinical Development

In Silico Pharmacokinetic and Pharmacodynamic Predictions (ADME-Tox without safety/adverse effects)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies are crucial in modern drug discovery to predict the pharmacokinetic properties of new chemical entities. japsonline.comnih.govresearchgate.netnih.govmdpi.com For novel indole derivatives, computational tools are employed to predict parameters such as oral absorption, blood-brain barrier (BBB) penetration, and potential for cytochrome P450 (CYP) inhibition. japsonline.comresearchgate.net These predictions help in the early stages of drug development to identify candidates with favorable drug-like properties and to guide lead optimization. For instance, in silico studies on some indole derivatives have suggested good oral absorption and no BBB penetration, which can be desirable depending on the therapeutic target. japsonline.com

Impact of Chirality on Biological Activity and Selectivity

Research into a series of indole cyclopropylmethylamines, which are structurally related to this compound, has demonstrated that the spatial arrangement of the cyclopropane ring profoundly influences binding affinity for the human serotonin transporter (hSERT). nih.gov These studies have revealed a clear stereochemical preference for potent inhibitory activity.

Detailed investigations have shown that the trans-isomers of these cyclopropyl analogues are significantly more potent than their cis-counterparts. Specifically, the affinity for hSERT can be 20- to 30-fold lower for cis-cyclopropanes compared to their trans-diastereomers. nih.gov Within these configurations, a specific enantiomer often demonstrates the highest activity. The preferred stereochemistry for optimal hSERT binding was identified as the (1S,2S)-trans configuration. nih.gov For the less active cis-isomers, the preferred configuration was determined to be (1R,2S)-cis. nih.gov

One of the most potent compounds identified from this class, designated (+)-12a, which possesses the (1S,2S)-trans stereochemistry, exhibited a high binding affinity for hSERT with a Ki value of 0.18 nM. nih.gov This highlights the pronounced effect of chirality, where one specific stereoisomer is responsible for the majority of the desired biological activity.

Furthermore, the chirality not only impacts the potency but also the selectivity of these analogues. The highly active (+)-12a enantiomer was found to be exceptionally selective for hSERT. Its binding affinity for other monoamine transporters, such as the human dopamine transporter (hDAT) and the human norepinephrine (B1679862) transporter (hNET), as well as for the 5-HT1A and 5-HT6 receptors, was over 1000-fold weaker. nih.gov This demonstrates that a precise stereochemical arrangement is crucial for achieving both high potency at the intended target and selectivity against off-target interactions.

The table below summarizes the impact of the cyclopropane ring's stereochemistry on the binding affinity of these indole analogues at the human serotonin transporter.

| Stereoisomer Configuration | Relative Affinity for hSERT | Specific Ki Value (nM) | Selectivity Profile |

| (1S,2S)-trans | High (Preferred) | 0.18 (for compound (+)-12a) | >1000-fold selective over hDAT, hNET, 5-HT1A, and 5-HT6 |

| cis-Isomers | 20- to 30-fold lower than trans | Not specified | Not specified |

| (1R,2S)-cis | Preferred among cis-isomers | Not specified | Not specified |

Exploration of 1 Cyclopropyl 1h Indole 5 Carbonitrile in Materials Science and Other Scientific Domains

Investigation of Optical and Electronic Properties

There is currently no available scientific data on the optical and electronic properties of 1-Cyclopropyl-1H-indole-5-carbonitrile. Key characteristics such as its absorption and emission spectra, quantum yield, and other photophysical parameters have not been reported. Consequently, information regarding its potential fluorescence is also absent from the scientific record.

Applications in Chemical Biology as Research Tools

The potential application of this compound as a research tool in chemical biology remains uninvestigated. There are no published studies that describe its use as a molecular probe, a fluorescent label, or as a scaffold for the development of bioactive molecules for biological research.

Future Research Directions and Emerging Challenges in 1 Cyclopropyl 1h Indole 5 Carbonitrile Chemistry

Development of Sustainable and Eco-friendly Synthetic Routes

The advancement of green chemistry principles is paramount for the future synthesis of 1-Cyclopropyl-1H-indole-5-carbonitrile and its derivatives. Current synthetic strategies often rely on multi-step processes that may involve hazardous reagents, stoichiometric amounts of metal catalysts, and volatile organic solvents. Future research must focus on developing more sustainable alternatives.

Key areas for development include:

Catalyst Innovation: Shifting from precious metal catalysts (e.g., Palladium, Rhodium) to earth-abundant and less toxic alternatives like iron, copper, or nickel for key cross-coupling and cyclization steps.

Alternative Energy Sources: Utilizing microwave irradiation, ultrasound, or mechanochemistry to accelerate reaction times, improve yields, and reduce energy consumption compared to conventional thermal heating.

Green Solvents: Replacing conventional chlorinated and aromatic solvents with benign alternatives such as water, supercritical CO2, bio-based solvents (e.g., Cyrene™), or deep eutectic solvents.

Flow Chemistry: Implementing continuous flow synthesis to enhance reaction control, improve safety, and facilitate scalable production with a smaller environmental footprint.

| Feature | Conventional Synthesis (Hypothetical) | Future Sustainable Route (Proposed) |

| Catalyst | Palladium-based cross-coupling | Iron or Copper-catalyzed C-N coupling |